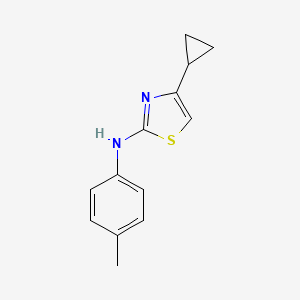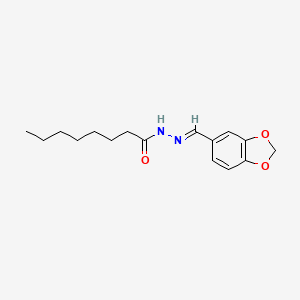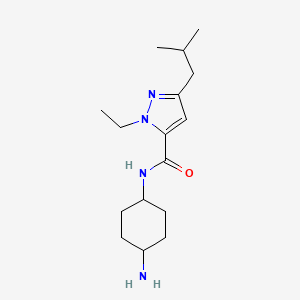![molecular formula C17H24N2O5S B5566885 {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)
{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” has a CAS Number of 465514-21-0 . It has a molecular weight of 269.32 . Another related compound is “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” with a CAS Number of 338963-05-6 and a molecular weight of 249.33 .
Molecular Structure Analysis
The InChI code for “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) . The InChI code for “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” is 1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13) .
Physical And Chemical Properties Analysis
The boiling point of “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 222-223 . Both compounds are solid at ambient temperature .
Applications De Recherche Scientifique
Kinetic Investigations and Lewis-Acid-Catalysis
Research conducted by D’Anna et al. (2008) in the field of organic chemistry highlights the significance of Lewis-acid-catalysis in the isomerization and rearrangement of phenylhydrazones. This study, although not directly on {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol, provides insights into similar compounds undergoing Lewis-acid-catalysis, which could be relevant for understanding the chemical behavior of the subject compound under study (D’Anna et al., 2008).
Identification and Analysis of Novel Compounds
In a forensic toxicology context, Nakajima et al. (2012) identified and analyzed novel compounds in commercial products. Their methods of isolation and identification, including liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry, could be applicable for analyzing {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Nakajima et al., 2012).
Photopolymerization and Polymer Chemistry
The development of photopolymerizable benzoxazines by Jin et al. (2011) opens up possibilities for {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in the field of polymer chemistry. Their research into methacryloyl-functional benzoxazines and their properties under different conditions provides a framework for similar studies on related compounds (Jin et al., 2011).
Catalysis and Reaction Mechanisms
Ozcubukcu et al. (2009) investigated a new tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This research is relevant for understanding the catalytic potential of compounds structurally related to {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in similar reactions (Ozcubukcu et al., 2009).
Solid State Interconversion and Coordination Networks
Burrows et al. (2010) explored the solid-state interconversion of cages and coordination networks via conformational change of a semi-rigid ligand. This study provides insights into the behavior of complex molecules in different states and could inform research on the structural dynamics of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Burrows et al., 2010).
Synthesis and Chemical Transformation
Research by Dehmlow and Westerheide (1992) on the stereospecific transformation of methioninol into various compounds through acid-catalyzed rearrangement demonstrates the potential for complex chemical transformations. This research could guide the synthesis and transformation processes of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Dehmlow & Westerheide, 1992).
Propriétés
IUPAC Name |
[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-12-14-11-19(4-7-24-13-14)17(21)15-2-1-3-16(10-15)18-5-8-25(22,23)9-6-18/h1-3,10,14,20H,4-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHJWTKSSOPYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(1,1-Dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

